

A Technical Guide to the Chemical Structure and Synthesis of Ozagrel Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

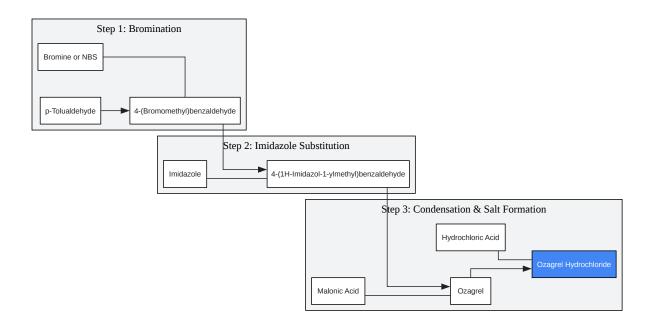
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ozagrel hydrochloride**, a selective thromboxane A2 (TXA2) synthase inhibitor. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide covers the core chemical properties, a detailed synthesis protocol, and the pharmacological mechanism of action, presenting quantitative data in structured tables and visualizing complex pathways and workflows.

Chemical Structure and Properties

Ozagrel hydrochloride, chemically known as (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid hydrochloride, is an antiplatelet agent.[1] Its structure consists of an imidazole ring connected to a phenylpropenoic acid group, which is fundamental to its inhibitory action on thromboxane A2 synthase.[2][3]

Property	Value	Reference	
IUPAC Name	(E)-3-[4-(imidazol-1- ylmethyl)phenyl]prop-2-enoic acid;hydrochloride	[4]	
Chemical Formula	C13H13CIN2O2	[4]	
Molecular Weight	264.71 g/mol	[4]	
CAS Number	82571-53-7 (Ozagrel), 78712- 43-3 (HCl salt)	[4][5]	
PubChem CID	6438130	[4]	
Solubility	Soluble in water	[5]	


Synthesis of Ozagrel Hydrochloride

A cost-efficient and high-yield synthetic route for **Ozagrel hydrochloride** starts from p-tolualdehyde.[2][3] This three-step process involves bromination, substitution with imidazole, and a final condensation reaction followed by salt formation.[2][3]

Synthetic Workflow

The overall process is a sequential chemical transformation designed for efficiency and high yield. The workflow begins with the creation of an aldehyde intermediate, which is then condensed with malonic acid to form the final active molecule before its conversion to the hydrochloride salt.[2][3]

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of **Ozagrel hydrochloride**.

Experimental Protocols

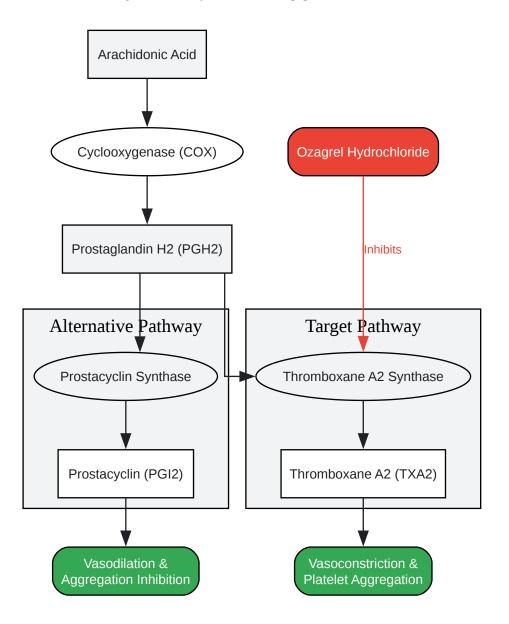
Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde A solution of p-tolualdehyde is subjected to bromination. While N-Bromosuccinimide (NBS) can be used effectively (90% yield), elemental bromine is a more cost-effective agent for this step, affording the product in 88% yield.[2][3]

Step 2: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde The 4-(bromomethyl)benzaldehyde intermediate is then treated with imidazole in the presence of

potassium carbonate. This substitution reaction proceeds smoothly to give 4-(1H-imidazol-1-ylmethyl)benzaldehyde in high yield (92%).[2][3]

Step 3: Synthesis of Ozagrel Hydrochloride

- To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde (1.86 g, 0.01 mol) in toluene (10 ml), add malonic acid (2.08 g, 0.02 mol) and pyridine (10 ml).[2]
- Heat the mixture at 95°C for 2 hours.[2]
- After cooling to room temperature, add 10 ml of 5 M hydrochloric acid. This will induce the precipitation of a white solid.[2]
- Collect the precipitate by filtration and recrystallize it from ethanol to yield pure Ozagrel hydrochloride (2.30 g, 87% yield).[2]


Step	Key Reagents	Solvent	Temperature	Yield
1	p-Tolualdehyde, Bromine	-	-	88%
2	4- (Bromomethyl)be nzaldehyde, Imidazole, K ₂ CO ₃	-	-	92%
3	4-(Imidazol-1- ylmethyl)benzald ehyde, Malonic Acid, HCl	Toluene, Pyridine	95°C	87%

Mechanism of Action: Thromboxane A2 Inhibition

Ozagrel hydrochloride is a highly selective inhibitor of thromboxane A2 (TXA2) synthase, with an IC50 of 11 nM.[6][7] It operates within the arachidonic acid cascade. By blocking TXA2 synthase, Ozagrel prevents the conversion of prostaglandin H2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[8] This inhibition leads to reduced

vasoconstriction and platelet aggregation. Consequently, the prostaglandin H2 substrate is redirected towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further enhancing the therapeutic effect.[7]

Click to download full resolution via product page

Caption: Pharmacological pathway showing Ozagrel's inhibition of TXA2 synthase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ozagrel: View Uses, Side Effects and Medicines [truemeds.in]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ozagrel hydrochloride | C13H13ClN2O2 | CID 6438130 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is Ozagrel Hydrochloride Hydrate used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Synthesis of Ozagrel Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001120#chemical-structure-and-synthesis-of-ozagrel-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com